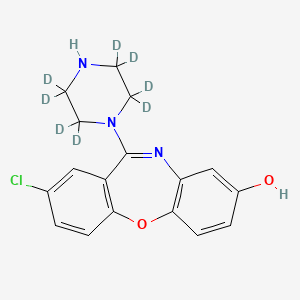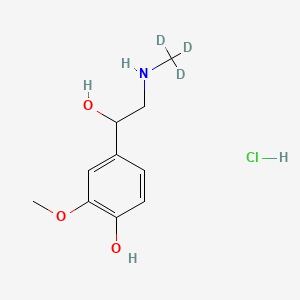
N-Carbamoyl-2-fluoro-beta-alanine-13C3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Carbamoyl-2-fluoro-beta-alanine-13C3 (CFBA) is an important molecule for scientific research, specifically for its use in lab experiments. CFBA has been used in various fields, such as biochemistry, physiology, and drug discovery. The purpose of
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for N-Carbamoyl-2-fluoro-beta-alanine-13C3 involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.
Starting Materials
13C3-Labeled Urea, 2-Fluoroacetaldehyde diethyl acetal, Ammonium hydroxide, Sodium cyanate, Sodium hydroxide, Hydrochloric acid, Ethanol
Reaction
Step 1: Reaction of 13C3-labeled urea with ammonium hydroxide and sodium cyanate in ethanol to form N-carbamoyl-13C3-urea, Step 2: Hydrolysis of N-carbamoyl-13C3-urea with sodium hydroxide to form N-carbamoyl-13C3-glycine, Step 3: Conversion of N-carbamoyl-13C3-glycine to 2-fluoro-N-carbamoyl-13C3-glycine by reaction with 2-fluoroacetaldehyde diethyl acetal in ethanol, Step 4: Cyclization of 2-fluoro-N-carbamoyl-13C3-glycine with hydrochloric acid to form N-Carbamoyl-2-fluoro-beta-alanine-13C3
Wissenschaftliche Forschungsanwendungen
N-Carbamoyl-2-fluoro-beta-alanine-13C3 has been used in various scientific research applications, such as biochemistry, physiology, and drug discovery. In biochemistry, N-Carbamoyl-2-fluoro-beta-alanine-13C3 has been used to study enzyme kinetics, protein structure and function, and metabolic pathways. In physiology, N-Carbamoyl-2-fluoro-beta-alanine-13C3 has been used to study cell signaling pathways, the structure and function of proteins, and the effects of drugs on the body. In drug discovery, N-Carbamoyl-2-fluoro-beta-alanine-13C3 has been used to study the effects of drugs on the body, and to develop new drugs.
Wirkmechanismus
The mechanism of action of N-Carbamoyl-2-fluoro-beta-alanine-13C3 is not yet fully understood. However, it is believed that N-Carbamoyl-2-fluoro-beta-alanine-13C3 binds to proteins and other molecules in the body, and modulates their activity. Specifically, N-Carbamoyl-2-fluoro-beta-alanine-13C3 binds to proteins and other molecules, and changes the way they interact with each other. This can lead to changes in the structure and function of proteins, and can affect the metabolism of the body.
Biochemische Und Physiologische Effekte
N-Carbamoyl-2-fluoro-beta-alanine-13C3 has been shown to have a number of biochemical and physiological effects. It has been shown to modulate the activity of enzymes, proteins, and other molecules in the body. It has also been shown to affect the metabolism of the body, and to affect the activity of cell signaling pathways. Furthermore, N-Carbamoyl-2-fluoro-beta-alanine-13C3 has been shown to have an effect on the expression of genes, and to affect the development and function of cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-Carbamoyl-2-fluoro-beta-alanine-13C3 in lab experiments is that it is relatively easy to synthesize and use. Additionally, N-Carbamoyl-2-fluoro-beta-alanine-13C3 can be used to study a wide range of biochemical and physiological processes, making it a useful tool for research. However, there are some limitations to using N-Carbamoyl-2-fluoro-beta-alanine-13C3 in lab experiments. For example, N-Carbamoyl-2-fluoro-beta-alanine-13C3 is relatively unstable and can degrade quickly, making it difficult to store for long periods of time. Additionally, N-Carbamoyl-2-fluoro-beta-alanine-13C3 is relatively expensive, making it difficult to use in large-scale experiments.
Zukünftige Richtungen
There are a number of potential future directions for N-Carbamoyl-2-fluoro-beta-alanine-13C3 research. One potential direction is to further study the biochemical and physiological effects of N-Carbamoyl-2-fluoro-beta-alanine-13C3. Additionally, further research could be done to develop new methods for synthesizing and using N-Carbamoyl-2-fluoro-beta-alanine-13C3 in lab experiments. Furthermore, research could be done to study the mechanism of action of N-Carbamoyl-2-fluoro-beta-alanine-13C3, and to develop new methods for using N-Carbamoyl-2-fluoro-beta-alanine-13C3 to study proteins and other molecules in the body. Finally, research could be done to develop new drugs and treatments based on N-Carbamoyl-2-fluoro-beta-alanine-13C3.
Eigenschaften
IUPAC Name |
3-(carbamoylamino)-2-fluoro(1,2,3-13C3)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FN2O3/c5-2(3(8)9)1-7-4(6)10/h2H,1H2,(H,8,9)(H3,6,7,10)/i1+1,2+1,3+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTHAKABFGARQH-VMIGTVKRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)F)NC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13CH]([13C](=O)O)F)NC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Carbamoyl-2-fluoro-beta-alanine-13C3 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrrolo[2',1':2,3]imidazo[4,5-e]benzotriazole](/img/structure/B564153.png)
![[1,1-Biphenyl]-3-ol,4,6-dimethoxy-](/img/structure/B564155.png)



![1,4-Dioxa-2,7-diazaspiro[4.4]nonane](/img/structure/B564162.png)

![7-amino-1H-benzo[d]imidazol-5-ol](/img/structure/B564164.png)


![1-Azaspiro[2.5]octane,1-acetyl-](/img/structure/B564176.png)